molecular formula C16H19F3N2O2 B2825258 1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 2320174-75-0

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea

Numéro de catalogue B2825258
Numéro CAS: 2320174-75-0
Poids moléculaire: 328.335
Clé InChI: JRSTUJSYZYBZLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling and is implicated in the development of various B-cell malignancies.

Mécanisme D'action

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea selectively binds to the active site of BTK, preventing its phosphorylation and subsequent downstream signaling events. This leads to decreased B-cell activation, proliferation, and survival. This compound also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT.
Biochemical and physiological effects:
This compound has been shown to decrease B-cell activation, proliferation, and survival in preclinical studies. It also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT. This compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea has several advantages for lab experiments, including its high selectivity for BTK and its good pharmacokinetic properties. However, this compound has limitations, including its potential for off-target effects and the need for further studies to determine its safety and efficacy in humans.

Orientations Futures

For 1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea include further preclinical studies to determine its safety and efficacy in various B-cell malignancies and autoimmune diseases. Clinical trials are also needed to evaluate its therapeutic potential in humans. Additionally, this compound could be combined with other therapies to improve its efficacy and overcome potential resistance mechanisms. Finally, the development of novel BTK inhibitors with improved selectivity and pharmacokinetic properties is an area of active research.

Méthodes De Synthèse

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea can be synthesized through a multistep process, starting with the reaction of 4-(trifluoromethyl)phenyl isocyanate with 1,7-dibromoheptane to obtain the corresponding spirocyclic intermediate. This intermediate is then reacted with N,N-dimethylcarbamoyl chloride and triethylamine to form the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the final product.

Applications De Recherche Scientifique

1-(7-Oxaspiro[3.5]nonan-1-yl)-3-(4-(trifluoromethyl)phenyl)urea has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been studied as a potential therapy for autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. This compound has been shown to selectively inhibit BTK, leading to decreased B-cell activation, proliferation, and survival. It also modulates the activity of other signaling pathways involved in B-cell receptor signaling, such as PI3K and AKT.

Propriétés

IUPAC Name

1-(7-oxaspiro[3.5]nonan-3-yl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O2/c17-16(18,19)11-1-3-12(4-2-11)20-14(22)21-13-5-6-15(13)7-9-23-10-8-15/h1-4,13H,5-10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSTUJSYZYBZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)NC3=CC=C(C=C3)C(F)(F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.